molecular formula C10H9F3O3 B6271524 methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 847199-28-4

methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Cat. No.: B6271524
CAS No.: 847199-28-4
M. Wt: 234.2
InChI Key:
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Description

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxy-substituted acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.

    Aldol Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes an aldol reaction with methyl acetate in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.

    Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of methyl (2R)-2-oxo-2-[4-(trifluoromethyl)phenyl]acetate.

    Reduction: Formation of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability and bioavailability.

Mechanism of Action

The mechanism of action of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-hydroxy-2-[4-(chloromethyl)phenyl]acetate
  • Methyl (2R)-2-hydroxy-2-[4-(fluoromethyl)phenyl]acetate
  • Methyl (2R)-2-hydroxy-2-[4-(bromomethyl)phenyl]acetate

Uniqueness

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "4-trifluoromethylbenzaldehyde", "methyl 2-hydroxy-2-(4-nitrophenyl)acetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 4-trifluoromethylbenzaldehyde to 4-trifluoromethylbenzyl alcohol using sodium borohydride in methanol.", "Step 2: Conversion of 4-trifluoromethylbenzyl alcohol to 4-trifluoromethylphenylacetic acid using acetic acid and sodium hydroxide.", "Step 3: Esterification of 4-trifluoromethylphenylacetic acid with methyl 2-hydroxy-2-(4-nitrophenyl)acetate using acetic acid and sulfuric acid as catalysts.", "Step 4: Reduction of the nitro group in the intermediate product to an amino group using sodium borohydride in methanol.", "Step 5: Conversion of the amino group to a hydroxyl group using sodium nitrite and hydrochloric acid.", "Step 6: Esterification of the hydroxyl group with methanol and sulfuric acid as catalysts to obtain the final product, methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate." ] }

CAS No.

847199-28-4

Molecular Formula

C10H9F3O3

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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